N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidin-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-4-2-10(3-5-11)12-9-23-15(19-12)20-13(21)8-22-14-17-6-1-7-18-14/h1-7,9H,8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOQPRSQHHEICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a chlorophenyl group, linked to a pyrimidine moiety via an acetamide functional group. The general structure can be represented as follows:
This structural configuration is crucial for its biological activity, particularly in inhibiting specific kinases involved in cell cycle regulation.
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a critical role in regulating transcription and cell proliferation. By inhibiting CDK9, the compound reduces the expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and pyrimidine rings significantly affect the compound's potency and selectivity against various kinases. For instance:
- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups, such as chlorine, enhances inhibitory activity against CDK9.
- Pyrimidine Modifications : Altering substituents on the pyrimidine ring can lead to variations in selectivity and potency against different CDKs .
Biological Activity Data
| Compound | Target | IC50 (µM) | Selectivity | Notes |
|---|---|---|---|---|
| This compound | CDK9 | 0.12 | High | Induces apoptosis in cancer cells |
| Related Thiazole Derivative | CDK2 | 0.35 | Moderate | Less selective than CDK9 inhibitor |
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer). The compound showed an IC50 value of approximately 0.12 µM against MDA-MB-231 cells, indicating potent anti-proliferative effects .
- In Vivo Efficacy : In mouse models, administration of this compound resulted in reduced tumor growth rates compared to control groups. Notably, it inhibited lung metastasis in TNBC models more effectively than established treatments like TAE226 .
- Mechanistic Studies : Further investigations revealed that treatment with the compound led to increased levels of apoptotic markers such as caspase-3 and caspase-9, confirming its role in promoting programmed cell death in malignant cells .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Thiazole acetamide derivatives vary primarily in substituents on the thiazole ring and the acetamide side chain. Key analogues and their properties are summarized below:
*Calculated based on molecular formula.
Key Observations :
- The target compound’s pyrimidinyloxy group distinguishes it from piperazine (e.g., Compound 14 in ) or benzimidazole (e.g., ) derivatives, which may alter solubility and target selectivity.
- Halogenated aryl groups (e.g., 4-ClPh in the target vs. 4-FPh in 11d ) modulate electronic properties and binding affinity.
Enzyme Inhibition
- Cholinesterase Inhibition : Compound B (2-(4-methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide) shows potent AChE inhibition (IC50 = 3.14 µM), while hydrazone-linked analogues (e.g., Compound A ) exhibit dual AChE/BuChE activity. The pyrimidinyloxy group in the target may confer similar or improved activity due to enhanced π-stacking with enzyme active sites .
- Antimicrobial Activity: Compound 17 (2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide) demonstrates inhibitory zones against Fusarium monoliforme (2 mm) and Aspergillus flavus (34 mm) . The target’s pyrimidinyloxy group could improve antifungal efficacy by introducing additional hydrogen-bonding interactions.
Pharmacokinetic Properties
- Piperazine derivatives (e.g., Compound 4 in ) are formulated with Taxol® for enhanced solubility, suggesting that substituents like pyrimidinyloxy in the target may require similar optimization for bioavailability.
Structural and Spectroscopic Comparisons
- IR/NMR Trends : The pyrimidinyloxy group in the target is expected to show C=O stretches near 1667 cm<sup>-1</sup> (similar to Compound 8a ) and aromatic proton signals in the δ 6.5–8.5 ppm range (consistent with ).
- Mass Spectrometry : The target’s molecular ion (MH<sup>+</sup>) should align with its calculated mass (~403.84), comparable to analogues in .
Q & A
Q. What are the common synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide?
The compound is typically synthesized via multi-step reactions involving thiazole and pyrimidine intermediates. A general approach includes:
- Step 1 : Substitution reactions using 4-chlorophenyl precursors to form the thiazole core, often via cyclization of 2-amino-4-(4-chlorophenyl)thiazole derivatives.
- Step 2 : Functionalization with pyrimidin-2-yloxy groups via nucleophilic substitution or condensation reactions. For example, coupling 2-chloroacetamide intermediates with pyrimidin-2-ol under alkaline conditions .
- Step 3 : Purification via column chromatography or recrystallization, with yields typically ranging from 55% to 89% depending on substituent complexity .
Q. How is the compound structurally characterized in academic research?
Key characterization methods include:
- Spectroscopy : -NMR and -NMR to confirm substitution patterns (e.g., δ 11.86 ppm for thiazole NH protons, aromatic protons in δ 6.57–8.67 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 446.30 for chlorophenyl derivatives) .
- IR Spectroscopy : Peaks at ~1715 cm (C=O stretch) and ~1600 cm (C=N/C=C aromatic stretches) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : Derivatives show MICs as low as 13–27 µmol/L against S. aureus and E. coli, attributed to electron-withdrawing groups (e.g., –Cl, –NO) enhancing membrane penetration .
- Kinase Inhibition : Analogous structures inhibit Aurora kinases (IC ~0.04–0.23 µM) via competitive ATP-binding site interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Effects : Electron-withdrawing groups at the para-position of the phenyl ring (e.g., –Cl, –Br) improve antimicrobial activity by increasing lipophilicity (logP ~3.5–4.0) and membrane permeability .
- Heterocycle Modifications : Replacing pyrimidin-2-yloxy with quinazolin-4-yloxy enhances kinase inhibition potency but may reduce solubility .
- Hybrid Scaffolds : Coupling with coumarin or benzothiazole moieties (e.g., via acetamide linkers) can broaden activity spectra (e.g., α-glucosidase inhibition for antidiabetic applications) .
Q. What experimental strategies resolve contradictions in biological data across studies?
- Standardized Assays : Discrepancies in MIC values (e.g., 13–250 µg/mL) may arise from variations in bacterial strains or assay conditions. Use CLSI/M07-A9 guidelines for consistency .
- Metabolic Stability Testing : Conflicting in vitro vs. in vivo results (e.g., cytotoxicity) require liver microsome assays to assess CYP450-mediated degradation .
- Crystallographic Validation : For kinase inhibitors, resolve binding modes via X-ray co-crystallography (e.g., using SHELX programs for structure refinement) .
Q. How can computational methods enhance the design of derivatives?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like EGFR or Aurora kinases. Focus on hydrogen bonding with pyrimidine N1 and hydrophobic contacts with thiazole .
- QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with antimicrobial activity .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., CNS permeability < -2.0 log units indicates poor blood-brain barrier penetration) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purity Control : Impurities from thiourea intermediates (e.g., in thiazole cyclization) require HPLC monitoring (C18 column, acetonitrile/water gradient) .
- Yield Optimization : Low-temperature (-20°C) crystallization improves purity (>95%) but reduces yield; microwave-assisted synthesis can accelerate reaction times .
- Regioselectivity : Use directing groups (e.g., –OMe) to minimize byproducts in pyrimidin-2-yloxy coupling reactions .
Methodological Guidelines
- Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., AlCl-catalyzed cyclizations) .
- Biological Assays : Include rifampicin/nystatin controls in antimicrobial screens to rule out nonspecific effects .
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and NMR spectra in BioMagResBank (BMRB) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
